7-(Trifluoromethyl)-1,2,3,4-tetrahydro-2,6-naphthyridine hydrochloride
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Overview
Description
7-(Trifluoromethyl)-1,2,3,4-tetrahydro-2,6-naphthyridine hydrochloride is a compound that belongs to the class of trifluoromethylated heterocycles. The trifluoromethyl group (-CF₃) is known for its significant electronegativity and unique chemical properties, making it a valuable functional group in medicinal chemistry, agrochemicals, and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(Trifluoromethyl)-1,2,3,4-tetrahydro-2,6-naphthyridine hydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of a trifluoromethylated amine with a suitable aldehyde or ketone, followed by cyclization and subsequent hydrochloride salt formation .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as crystallization and chromatography, are common in industrial settings .
Chemical Reactions Analysis
Types of Reactions
7-(Trifluoromethyl)-1,2,3,4-tetrahydro-2,6-naphthyridine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert it to its corresponding amine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions are common, especially at positions adjacent to the trifluoromethyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles (e.g., amines, thiols) are employed under various conditions.
Major Products Formed
The major products formed from these reactions include N-oxides, amine derivatives, and substituted naphthyridines, which can be further utilized in various applications .
Scientific Research Applications
7-(Trifluoromethyl)-1,2,3,4-tetrahydro-2,6-naphthyridine hydrochloride has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 7-(Trifluoromethyl)-1,2,3,4-tetrahydro-2,6-naphthyridine hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The trifluoromethyl group enhances the compound’s binding affinity and selectivity by influencing the electronic and steric properties of the molecule . This interaction can modulate various biochemical pathways, leading to its observed biological effects .
Comparison with Similar Compounds
Similar Compounds
Fluoxetine: An antidepressant with a trifluoromethyl group, known for its selective serotonin reuptake inhibition.
Celecoxib: A nonsteroidal anti-inflammatory drug with a trifluoromethyl group, used for its COX-2 inhibition properties.
Trifluoromethylpyridines: Compounds with similar trifluoromethyl groups, used in agrochemicals and pharmaceuticals.
Uniqueness
7-(Trifluoromethyl)-1,2,3,4-tetrahydro-2,6-naphthyridine hydrochloride is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity. The presence of the trifluoromethyl group significantly enhances its lipophilicity, metabolic stability, and pharmacokinetic properties, making it a valuable compound in various scientific and industrial applications .
Properties
Molecular Formula |
C9H10ClF3N2 |
---|---|
Molecular Weight |
238.64 g/mol |
IUPAC Name |
7-(trifluoromethyl)-1,2,3,4-tetrahydro-2,6-naphthyridine;hydrochloride |
InChI |
InChI=1S/C9H9F3N2.ClH/c10-9(11,12)8-3-7-4-13-2-1-6(7)5-14-8;/h3,5,13H,1-2,4H2;1H |
InChI Key |
QVRMYFUKOUTIPC-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCC2=CC(=NC=C21)C(F)(F)F.Cl |
Origin of Product |
United States |
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